Phosphoric acid--2-tert-butylphenol (1/1)
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Overview
Description
Phosphoric acid–2-tert-butylphenol (1/1) is a chemical compound that combines phosphoric acid with 2-tert-butylphenol in a 1:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2-tert-butylphenol (1/1) typically involves the reaction of phosphoric acid with 2-tert-butylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of phosphoric acid–2-tert-butylphenol (1/1) is scaled up using large reactors and automated systems. The process involves the precise measurement and mixing of reactants, followed by controlled heating and cooling cycles. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–2-tert-butylphenol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The phenolic group in the compound can undergo substitution reactions, where other functional groups replace the hydrogen atom.
Common Reagents and Conditions
Common reagents used in the reactions of phosphoric acid–2-tert-butylphenol (1/1) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of phosphoric acid–2-tert-butylphenol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various phenolic derivatives.
Scientific Research Applications
Phosphoric acid–2-tert-butylphenol (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an antioxidant and its role in drug development.
Industry: It is used in the production of polymers, plastics, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of phosphoric acid–2-tert-butylphenol (1/1) involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by neutralizing free radicals and reducing oxidative stress. It may also inhibit specific enzymes and pathways involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Phosphoric acid–2-tert-butylphenol (1/1) can be compared with other similar compounds, such as:
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
Butylated hydroxytoluene (BHT): A common antioxidant used in food and cosmetic industries.
2,6-Di-tert-butylphenol: Another phenolic compound with stabilizing properties used in polymers and plastics.
Phosphoric acid–2-tert-butylphenol (1/1) stands out due to its unique combination of phosphoric acid and 2-tert-butylphenol, which imparts distinct properties and applications.
Properties
CAS No. |
141933-77-9 |
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Molecular Formula |
C10H17O5P |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-tert-butylphenol;phosphoric acid |
InChI |
InChI=1S/C10H14O.H3O4P/c1-10(2,3)8-6-4-5-7-9(8)11;1-5(2,3)4/h4-7,11H,1-3H3;(H3,1,2,3,4) |
InChI Key |
QZKHYKJSMWEMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1O.OP(=O)(O)O |
Origin of Product |
United States |
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